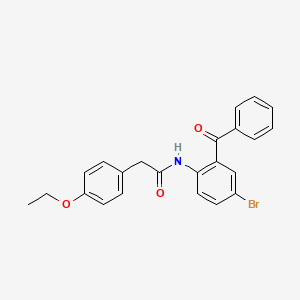

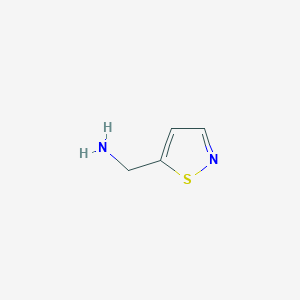

![molecular formula C14H7Cl2F3N4 B2657660 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-62-4](/img/structure/B2657660.png)

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of organic compounds with a five-membered ring containing four nitrogen atoms. They are known for their high nitrogen content and have found use in various applications, including pharmaceuticals, agrochemicals, and explosives .

Chemical Reactions Analysis

As a tetrazole derivative, this compound might participate in reactions typical of tetrazoles, such as ring-opening reactions. The dichlorophenyl and trifluoromethylphenyl groups might also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

The scientific research applications of tetrazole derivatives, which include 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, primarily involve molecular docking studies and crystal structure analyses. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives. They focused on understanding the orientation and interaction of molecules within the active site of enzymes, such as cyclooxygenase-2, and compared these with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of triazole derivatives, including structures similar to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as inhibitors for the corrosion and dissolution of mild steel in hydrochloric acid solutions. Their findings indicated that these compounds are effective corrosion inhibitors (Bentiss et al., 2007).

Biological Evaluation and Drug Design

In the realm of pharmacology, tetrazole derivatives are evaluated for their potential as drug candidates. Rooney et al. (2014) discovered and optimized a class of tetrazole derivatives, including compounds structurally related to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as antagonists of the transient receptor potential A1 (TRPA1) ion channel. These compounds showed potential in vitro and in vivo efficacy in models of inflammatory pain (Rooney et al., 2014).

Antimicrobial and Anticancer Activities

Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Liu et al. (2017) synthesized a series of novel triazole-linked compounds and evaluated their cytotoxic potential against various human cancer cell lines. Their findings highlighted the potential of such compounds, including those structurally akin to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as potent cytotoxic agents (Liu et al., 2017).

Interaction with Biological Macromolecules

Liu et al. (2020) investigated the interactions of triazole derivatives with several biological macromolecules using spectroscopic methodologies and molecular docking. Their study provides insights into the binding properties of such compounds with proteins and DNA, which is crucial for designing novel drugs (Liu et al., 2020).

properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3N4/c15-11-5-4-8(6-12(11)16)13-20-21-22-23(13)10-3-1-2-9(7-10)14(17,18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDSRFLKFEJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2657579.png)

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)

![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)

![Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2657599.png)